Cas no 211691-01-9 (2-Propenoic acid, 3-(methylsulfinyl)-, (1R,2R,6R,7S,8aR)-1,2,3,4,6,7,8,8a-octahydro-6-hydroxy-1,8a-dimethyl-7-(1-methylethenyl)-2-naphthalenyl ester, (2E)-)

2-Propenoic acid, 3-(methylsulfinyl)-, (1R,2R,6R,7S,8aR)-1,2,3,4,6,7,8,8a-octahydro-6-hydroxy-1,8a-dimethyl-7-(1-methylethenyl)-2-naphthalenyl ester, (2E)- structure
211691-01-9 structure
Product Name:2-Propenoic acid, 3-(methylsulfinyl)-, (1R,2R,6R,7S,8aR)-1,2,3,4,6,7,8,8a-octahydro-6-hydroxy-1,8a-dimethyl-7-(1-methylethenyl)-2-naphthalenyl ester, (2E)-
CAS No:211691-01-9
Molecular Formula:C19H28O4S
Molecular Weight:352.488
CID:4493220

2-Propenoic acid, 3-(methylsulfinyl)-, (1R,2R,6R,7S,8aR)-1,2,3,4,6,7,8,8a-octahydro-6-hydroxy-1,8a-dimethyl-7-(1-methylethenyl)-2-naphthalenyl ester, (2E)- Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(methylsulfinyl)-, (1R,2R,6R,7S,8aR)-1,2,3,4,6,7,8,8a-octahydro-6-hydroxy-1,8a-dimethyl-7-(1-methylethenyl)-2-naphthalenyl ester, (2E)-
    • (+)-Petasinol
    • InChIKey: OVLGYAHWOSBKJJ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C19H28O4S/c1-12(2)15-11-19(4)13(3)17(7-6-14(19)10-16(15)20)23-18(21)8-9-24(5)22/h8-10,13,15-17,20H,1,6-7,11H2,2-5H3
    • SMILES: CC1C(CCC2=CC(O)C(CC12C)C(C)=C)OC(=O)\C=C\S(C)=O |t:5|

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • XLogP3: 1.352

2-Propenoic acid, 3-(methylsulfinyl)-, (1R,2R,6R,7S,8aR)-1,2,3,4,6,7,8,8a-octahydro-6-hydroxy-1,8a-dimethyl-7-(1-methylethenyl)-2-naphthalenyl ester, (2E)- Related Literature

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